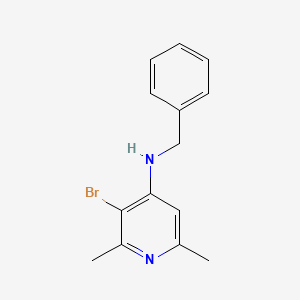

N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine is a chemical compound characterized by its bromine and methyl groups attached to a pyridine ring, which is further substituted with a benzyl group

Synthetic Routes and Reaction Conditions:

Bromination: The starting material, 2,6-dimethylpyridin-4-amine, undergoes bromination using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 3-position.

Benzyl Protection: The resulting 3-bromo-2,6-dimethylpyridin-4-amine is then treated with benzyl chloride in the presence of a base, such as potassium carbonate, to introduce the benzyl group.

Industrial Production Methods: Industrial production of this compound involves large-scale bromination and benzyl protection reactions, often using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as N-benzyl-3-bromo-2,6-dimethylpyridin-4-one.

Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in N-benzyl-3-hydroxy-2,6-dimethylpyridin-4-amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as cyanide, to form N-benzyl-3-cyano-2,6-dimethylpyridin-4-amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are often used.

Substitution: Nucleophiles such as sodium cyanide and potassium iodide are employed, typically in polar aprotic solvents.

Major Products Formed:

Oxidation: N-benzyl-3-bromo-2,6-dimethylpyridin-4-one

Reduction: N-benzyl-3-hydroxy-2,6-dimethylpyridin-4-amine

Substitution: N-benzyl-3-cyano-2,6-dimethylpyridin-4-amine

Applications De Recherche Scientifique

Medicinal Chemistry Applications

N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine has been investigated for its potential as a pharmacological agent. It serves as a precursor in the synthesis of compounds that target specific biological pathways:

- TRIM24 Bromodomain Inhibitors : Research indicates that derivatives of N-benzyl compounds can act as inhibitors for TRIM24, a protein involved in cancer progression. The optimization of these compounds has led to the identification of potent inhibitors that could be valuable in cancer therapy .

- Epidermal Growth Factor Receptor (EGFR) Inhibitors : The compound is also noted for its potential application in developing EGFR kinase inhibitors, which are crucial in treating various cancers. The structural modifications of pyridine derivatives have shown promise in enhancing the efficacy and selectivity of these inhibitors .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, often involving the bromination of pyridine derivatives followed by amination processes. This compound acts as an important intermediate in several synthetic routes:

- Synthesis of Other Pyridine Derivatives : It serves as a building block for synthesizing more complex pyridine-based compounds, which can exhibit diverse biological activities .

Analytical Applications

This compound has been utilized in analytical chemistry to study its properties and behavior under various conditions:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Studies have employed GC-MS to analyze the compound's fragmentation patterns and stability, providing insights into its chemical behavior and potential applications in forensic chemistry .

Case Study 1: TRIM24 Inhibition

A study focused on optimizing N-benzyl derivatives for TRIM24 inhibition demonstrated that specific modifications could enhance binding affinity and selectivity. This research highlights the compound's utility in cancer therapeutics.

Case Study 2: EGFR Inhibition

The development of pyridine derivatives targeting EGFR has shown promising results in preclinical trials, indicating that this compound could be pivotal in formulating new cancer treatments.

Data Table: Synthesis and Applications

Mécanisme D'action

The mechanism by which N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes.

Comparaison Avec Des Composés Similaires

N-benzyl-2,6-dimethylpyridin-4-amine

N-benzyl-3-chloro-2,6-dimethylpyridin-4-amine

N-benzyl-3-iodo-2,6-dimethylpyridin-4-amine

Uniqueness: N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro and iodo analogs. This difference in reactivity can lead to distinct biological activities and applications.

Activité Biologique

N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

This compound is characterized by its unique structure, which includes a bromine atom and a benzyl group attached to a pyridine ring. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotection via JNK Inhibition

In a study examining the effects of JNK inhibitors, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. The compound demonstrated significant neuroprotective effects by reducing ROS generation and preserving mitochondrial function .

Case Study 2: Anticancer Efficacy

A series of experiments were conducted to assess the anticancer properties of N-benzyl derivatives. The compound was tested against LNCaP prostate cancer cells and A549 lung cancer cells, showing IC50 values indicating effective inhibition of cell growth. The results suggest that modifications to the pyridine ring enhance its potency against these cancer types .

Research Findings

Recent research has focused on optimizing the structure of N-benzyl derivatives to enhance their biological activity. Structure-activity relationship (SAR) studies have indicated that specific substitutions on the benzyl and pyridine rings can significantly alter the potency and selectivity of these compounds against various biological targets .

Propriétés

IUPAC Name |

N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2/c1-10-8-13(14(15)11(2)17-10)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGIASNOOAPTCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)Br)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.19 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.